molecular formula C20H12N2O3S B1684590 A-769662 CAS No. 844499-71-4

A-769662

Cat. No.: B1684590
CAS No.: 844499-71-4
M. Wt: 360.4 g/mol
InChI Key: CTESJDQKVOEUOY-UHFFFAOYSA-N
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Description

A-769662 is a potent activator of AMP-activated protein kinase (AMPK), a crucial enzyme involved in cellular energy homeostasis. This compound selectively targets AMPK heterotrimers containing the β1 subunit, making it a valuable tool in metabolic research .

Mechanism of Action

Target of Action

A-769662 is a potent activator of AMP-activated protein kinase (AMPK) by allosterically binding to the β and γ subunits . This small molecule selectively targets AMPK heterotrimers containing the β1 subunit . AMPK is a central regulator of energy homeostasis, coordinating metabolic pathways, and balancing nutrient supply with energy demand .

Mode of Action

this compound activates AMPK both allosterically and by inhibiting dephosphorylation of AMPK on Thr172 . It mimics the effects of AMP, directly activating native rat AMPK . This activation leads to a series of downstream effects that impact various metabolic processes.

Biochemical Pathways

The activation of AMPK by this compound affects several biochemical pathways. It has been shown to stimulate purified rat liver AMPK and inhibit fatty acid synthesis in rat hepatocytes . In adipocytes, treatment with this compound leads to over-activation of AMPK and inactivation of acetyl-CoA carboxylase (ACC), making it an interesting compound when studying obesity .

Pharmacokinetics

this compound is supplied as a lyophilized powder. For a 15 mM stock, it can be reconstituted in DMSO . It is soluble in DMSO at 30 mg/ml or ethanol at 5 mg/ml with slight warming . Once in solution, it should be stored at -20ºC and used within 3 months to prevent loss of potency .

Result of Action

The activation of AMPK by this compound has several molecular and cellular effects. It inhibits fatty acid synthesis in rat hepatocytes . In adipocytes, it inhibits cell differentiation, leads to over-activation of AMPK, and inactivation of ACC . These effects make this compound a valuable tool for studying obesity and other metabolic disorders.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the working concentrations and length of treatment with this compound can vary depending on the desired effect . Furthermore, the compound is stable for 24 months when stored lyophilized at -20ºC . Once in solution, it should be used within 3 months to prevent loss of potency .

Biochemical Analysis

Biochemical Properties

A-769662 directly activates native rat AMPK by mimicking the effects of AMP, both allosterically and by inhibiting dephosphorylation of AMPK . It interacts with the β and γ subunits of AMPK , selectively targeting AMPK heterotrimers containing the β1 subunit .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it inhibits cell differentiation in adipocytes, leading to over-activation of AMPK and inactivation of acetyl-CoA carboxylase (ACC) . In a cell model of mitochondrial disease, this compound alleviated the mitochondrial phenotypes caused by mitochondrial DNA (mtDNA) depletion .

Molecular Mechanism

The molecular mechanism of this compound involves allosteric binding to the β and γ subunits of AMPK and inhibiting dephosphorylation of AMPK on Thr172 . This small molecule selectively targets AMPK heterotrimers containing the β1 subunit .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to stimulate phosphorylation of acetyl-CoA carboxylase (ACC) in mouse embryonic fibroblasts or primary mouse hepatocytes . The effects of this compound are independent of the upstream kinase utilized .

Dosage Effects in Animal Models

In animal models, this compound has been shown to suppress inflammatory arthritis . The specific dosage used in these studies was 60mg/kg/bid .

Metabolic Pathways

This compound is involved in the regulation of cellular energy homeostasis through the AMPK pathway . AMPK plays a critical role in regulating lipid and glucose metabolism .

Subcellular Localization

The subcellular localization of this compound is not explicitly stated in the available literature. Given its role as an AMPK activator, it is likely that it localizes to the same subcellular compartments as AMPK, which is known to be present in the cytoplasm and associated with cellular organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A-769662 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the thienopyridone core and subsequent functionalization to introduce the hydroxyl and cyano groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow chemistry and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

A-769662 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of functionalized analogs .

Scientific Research Applications

A-769662 is a thienopyridone derivative that functions as an AMP-activated protein kinase (AMPK) activator . AMPK is a crucial regulator of cellular energy homeostasis, and its activation during metabolic stress is important for cell survival . this compound selectively binds to the AMPK β1 regulatory subunit and allosterically elevates the kinase activity of the AMPK α subunit . Unlike other AMPK activators, this compound directly activates native rat AMPK by mimicking the effects of AMP, including allosteric activation and inhibition of dephosphorylation .

Scientific Research Applications

This compound has been used in various scientific research applications, including studies on inflammatory conditions, cancer, and mitochondrial dysfunction.

Inflammation: this compound has demonstrated protective effects against LPS-induced inflammatory responses in rats . It can reduce the systemic features of endotoxemia by suppressing TLR activity in the heart tissue and inhibiting neutrophil activity in the lung tissue . Studies have also shown that this compound can suppress inflammatory arthritis in mice and decrease IL-6 expression in serum and arthritic joints .

Cancer: Research suggests that this compound, along with other AMPK activators, can counteract chemoresistance in breast cancers . Metformin, another AMPK activator, has been shown to have anti-cancer and chemo-sensitizing effects, potentially improving the treatment of breast cancer .

Mitochondrial Dysfunction: this compound has shown promise in alleviating mitochondrial phenotypes caused by mtDNA depletion . It can restore normal mitochondrial membrane potential and partially restore mtDNA levels in cells with severe mtDNA depletion . These findings suggest that this compound and other specific small-molecule activators of AMPK may have utility in treating diseases involving mtDNA depletion .

Other Applications: Studies have explored the ability of this compound to inhibit contractions in vitro in rabbit arteries . Additionally, research has indicated that this compound can block voltage-gated sodium channels (VGSCs), potentially enhancing the analgesic properties of the compound .

Data Tables and Case Studies

Comparison with Similar Compounds

Similar Compounds

Uniqueness

A-769662 is unique in its selective activation of AMP-activated protein kinase heterotrimers containing the β1 subunit. This specificity makes it a valuable tool for studying the physiological roles of AMP-activated protein kinase and its potential therapeutic applications .

Biological Activity

A-769662 is a potent and selective activator of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. This compound has garnered attention for its diverse biological activities, particularly in metabolic regulation, cell survival, and potential therapeutic applications in various diseases.

This compound activates AMPK by mimicking the effects of AMP, leading to both allosteric activation and inhibition of dephosphorylation. Unlike other AMPK activators, it directly stimulates native AMPK complexes without affecting the isolated α subunit kinase domain or glycogen binding. This unique mechanism allows this compound to influence various metabolic pathways, including glucose uptake and fatty acid synthesis inhibition .

Key Findings on Biological Activity

  • AMPK Activation : this compound selectively activates β1-containing AMPK complexes, leading to increased phosphorylation of downstream targets such as acetyl-CoA carboxylase (ACC) and glucose transporter type 4 (GLUT4) in skeletal muscle .
  • Inhibition of Na(+)-K(+)-ATPase : Research indicates that this compound inhibits Na(+)-K(+)-ATPase activity in skeletal muscle cells, suggesting an AMPK-independent pathway. This effect raises questions about its specificity as an AMPK activator in metabolic studies .
  • Cell Survival : this compound has been shown to protect osteoblasts from oxidative stress-induced apoptosis. In vitro studies demonstrated that co-treatment with this compound significantly reduced hydrogen peroxide-induced cell death by enhancing AMPK activation .
  • Metabolic Effects : In vivo studies on ob/ob mice revealed that this compound administration resulted in decreased plasma glucose and triglyceride levels, consistent with its role as an AMPK activator .
  • Mitochondrial Function : A recent study indicated that this compound can ameliorate mitochondrial dysfunction associated with mtDNA depletion by restoring mitochondrial membrane potential and enhancing mitochondrial biogenesis .

Table 1: Summary of Biological Activities of this compound

Biological ActivityEffectReference
AMPK ActivationIncreases phosphorylation of ACC
Na(+)-K(+)-ATPase InhibitionDecreases activity in skeletal muscle cells
Protection Against ApoptosisReduces H2O2-induced cell death
Metabolic RegulationLowers plasma glucose and triglycerides
Mitochondrial Function RestorationRestores mitochondrial membrane potential

Table 2: Dosing Information

Study TypeDose (μM)Observed EffectReference
Skeletal Muscle Glucose Uptake500 - 1000Increased glucose uptake
Osteoblast Apoptosis Protection10Suppressed H2O2-induced apoptosis
In Vivo Metabolic Effects10 - 100Decreased plasma glucose and triglycerides

Case Study 1: Osteoblast Protection

In a study examining the effects of oxidative stress on osteoblasts, this compound was administered alongside hydrogen peroxide. The results showed a significant reduction in apoptosis markers, indicating a protective role for the compound through AMPK activation.

Case Study 2: Metabolic Regulation in Obese Mice

This compound was tested on ob/ob mice to assess its impact on metabolic parameters. The findings demonstrated a marked decrease in plasma glucose and triglyceride levels, suggesting its potential as a therapeutic agent for metabolic disorders.

Properties

IUPAC Name

4-hydroxy-3-[4-(2-hydroxyphenyl)phenyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O3S/c21-9-14-18(24)17-15(10-26-20(17)22-19(14)25)12-7-5-11(6-8-12)13-3-1-2-4-16(13)23/h1-8,10,23H,(H2,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTESJDQKVOEUOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C3=CSC4=C3C(=C(C(=O)N4)C#N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30233425
Record name A-769662
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844499-71-4
Record name A-769662
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0844499714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A-769662
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-3-(2'-hydroxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name A-769662
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P68477CD2C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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